molecular formula C16H16O4 B6260209 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid CAS No. 93435-10-0

3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid

Cat. No. B6260209
CAS RN: 93435-10-0
M. Wt: 272.3
InChI Key:
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Description

“3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid” is a chemical compound with the CAS Number: 50463-48-4 . It has a molecular weight of 256.3 . The IUPAC name for this compound is 3-[4-(benzyloxy)phenyl]propanoic acid .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C16H16O3 . The InChI code for this compound is 1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 116-118°C . It is also hygroscopic .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit egfr kinase , which plays a crucial role in cell proliferation and survival.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

If we consider its potential inhibition of egfr kinase , it could impact pathways related to cell growth and survival, such as the MAPK and PI3K/Akt signaling pathways.

Result of Action

Similar compounds have shown potent antiproliferative results against certain cancer cell lines . This suggests that 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid could potentially have anticancer properties.

Advantages and Limitations for Lab Experiments

The use of 3-BBA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a stable compound, which makes it suitable for use in laboratory experiments. However, there are some limitations to the use of 3-BBA in laboratory experiments. The compound is toxic in high doses, and it can be difficult to obtain in pure form due to the presence of impurities. Additionally, the compound is highly reactive, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 3-BBA. It could be used in the development of new drugs for the treatment of various diseases, such as cancer, asthma, and rheumatoid arthritis. Additionally, it could be used in the development of new dyes and pigments, as well as in the synthesis of other important organic compounds. Additionally, 3-BBA could be used in the development of new enzymes and enzyme inhibitors, which could be used to treat a variety of diseases. Finally, 3-BBA could be used in the development of new analytical techniques, such as spectroscopy and chromatography, which could be used to study the biochemical and physiological effects of the compound.

Synthesis Methods

3-BBA can be synthesized through a variety of methods, including the acid-catalyzed condensation of benzyl alcohol and o-hydroxybenzoic acid, and the reaction of o-hydroxybenzoic acid with benzyl bromide. The acid-catalyzed condensation method is the most common and cost-effective method for synthesizing 3-BBA. This method involves the reaction of o-hydroxybenzoic acid and benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps, the first of which involves the formation of an intermediate, which then undergoes a nucleophilic substitution reaction to form 3-BBA.

Scientific Research Applications

3-BBA is used in scientific research for its biochemical and physiological effects. It has been used as a substrate for the synthesis of a variety of compounds, such as benzyloxybenzyl esters and benzyloxybenzyl amides. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. Additionally, 3-BBA has been used in the synthesis of dyes and pigments, and it has been used as a starting material for the synthesis of other important organic compounds.

Safety and Hazards

This compound is harmful if swallowed . It is recommended to avoid dust formation, ingestion, and inhalation . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . It is also advised to store this compound in a well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "benzyl bromide", "magnesium", "ethyl 3-oxobutanoate", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 4-(benzyloxy)benzaldehyde", "4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of magnesium and dry ether to form 4-(benzyloxy)benzaldehyde.", "Step 2: Synthesis of ethyl 4-(benzyloxy)phenylacetate", "4-(benzyloxy)benzaldehyde is reacted with ethyl 3-oxobutanoate in the presence of sodium hydroxide and ethanol to form ethyl 4-(benzyloxy)phenylacetate.", "Step 3: Reduction of ethyl 4-(benzyloxy)phenylacetate", "Ethyl 4-(benzyloxy)phenylacetate is reduced with sodium borohydride in the presence of acetic acid and water to form 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid.", "Step 4: Purification of 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid", "The crude product is purified by recrystallization from ethyl acetate and hexane, and the final product is obtained as a white solid." ] }

CAS RN

93435-10-0

Molecular Formula

C16H16O4

Molecular Weight

272.3

Purity

85

Origin of Product

United States

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